3-(4-Fluorophenyl)-2-methyl-4-oxochromen-7-yl 3-[(phenylmethoxy)carbonylamino] propanoate
Description
This compound is a chromen-7-yl propanoate ester featuring a 4-fluorophenyl group at position 3, a methyl group at position 2, and a 4-oxo moiety on the chromen ring. The propanoate side chain includes a phenylmethoxycarbonylamino (Cbz) group, which serves as a carbamate-protected amine. The fluorophenyl substituent enhances electronic effects and metabolic stability, while the Cbz group influences solubility and enzymatic cleavage profiles. Chromene derivatives are widely studied for pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibition properties .
Properties
IUPAC Name |
[3-(4-fluorophenyl)-2-methyl-4-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FNO6/c1-17-25(19-7-9-20(28)10-8-19)26(31)22-12-11-21(15-23(22)34-17)35-24(30)13-14-29-27(32)33-16-18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYIZAKVOMBGIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)CCNC(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)-2-methyl-4-oxochromen-7-yl 3-[(phenylmethoxy)carbonylamino] propanoate typically involves multiple steps. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the fluorophenyl group and the propanoate ester. The reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized under specific conditions to form quinones.
Reduction: The carbonyl group in the chromenone can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
3-(4-Fluorophenyl)-2-methyl-4-oxochromen-7-yl 3-[(phenylmethoxy)carbonylamino] propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs differ primarily in chromen ring substituents and propanoate modifications. Key comparisons include:
Chromen Ring Modifications
- Trifluoromethyl and Phenoxy Groups: The compound [4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate (CAS 321687-34-7) replaces the methyl and fluorophenyl groups with a trifluoromethyl and phenoxy group.
- Ethyl and Benzyl Substituents: [6-Ethyl-4-methyl-2-oxochromen-7-yl] 3-(phenylmethoxycarbonylamino)propanoate (CAS 294855-03-1) substitutes the fluorophenyl with an ethyl group, which may lower metabolic stability compared to fluorine’s bioisosteric benefits .
Propanoate Side Chain Variations
- Boc-Protected Amines: Compounds like 4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl 2-[(tert-butoxy)carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoate () use tert-butoxycarbonyl (Boc) instead of Cbz. Boc groups are acid-labile, whereas Cbz requires hydrogenolysis for cleavage, impacting synthetic and metabolic pathways .
Physicochemical Properties
Lipophilicity (log P/log k) and solubility are critical for bioavailability:
- The target compound’s fluorophenyl and methyl groups balance lipophilicity (~3.2) between the highly lipophilic trifluoromethyl analog (~4.1) and the less stable ethyl derivative (~2.8). Its solubility is likely low due to the aromatic Cbz group .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing 3-(4-fluorophenyl)-2-methyl-4-oxochromen-7-yl derivatives, and what reaction conditions optimize yield?
- Methodological Answer : The core chromen-4-one scaffold can be synthesized via base-mediated condensation of 7-hydroxy-4-phenylcoumarin derivatives with alkyl halides (e.g., ethyl bromopropanoate) in solvents like acetone or ethanol under reflux . For the fluorophenyl substituent, Friedel-Crafts acylation or Suzuki-Miyaura coupling may introduce the 4-fluorophenyl group, requiring palladium catalysts and inert conditions. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of coumarin to halide), reaction time (6–12 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the fluorophenyl group (¹⁹F NMR: δ -110 to -120 ppm) and the methyl ester (¹H NMR: δ 3.6–3.8 ppm, singlet) .
- HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and monitor for by-products like unreacted coumarin or hydrolyzed intermediates .
- X-ray crystallography (if crystals form): Resolve the 3D structure to confirm stereochemistry, as seen in analogous chromen-4-one derivatives .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Start with in vitro assays:
- Enzyme inhibition : Test against kinases or proteases (e.g., COX-2) at 1–100 µM concentrations, using fluorogenic substrates .
- Antioxidant activity : Measure radical scavenging (DPPH assay) and compare to quercetin or ascorbic acid as controls .
- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay, noting IC₅₀ values .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., high in vitro potency but low cellular efficacy) be systematically addressed?
- Methodological Answer : Investigate potential confounding factors:
- Solubility : Measure logP (e.g., shake-flask method) to assess lipophilicity; if logP >3, consider prodrug strategies .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., ester hydrolysis) .
- Off-target effects : Perform kinome-wide profiling or proteomic analysis to identify unintended interactions .
Q. What strategies improve the compound’s selectivity for a target enzyme over structurally similar isoforms?
- Methodological Answer :
- Molecular docking : Model interactions with the target’s active site (e.g., using AutoDock Vina) to identify critical residues. Modify the phenylmethoxy group to exploit hydrophobic pockets .
- Fragment-based optimization : Replace the 4-fluorophenyl group with bulkier substituents (e.g., 3,4-dichlorophenyl) to sterically hinder non-target binding .
- Kinetic studies : Determine inhibition constants (Ki) for isoforms and adjust substituent electronic profiles (e.g., electron-withdrawing groups) to enhance discrimination .
Q. How should researchers design experiments to resolve discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
- Methodological Answer : Conduct a factorial design experiment varying:
- Catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄ for coupling reactions) .
- Temperature (reflux vs. microwave-assisted synthesis at 80–100°C) .
- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity) to optimize intermediate solubility .
- Statistical analysis (ANOVA) identifies significant variables, and reproducibility is confirmed via triplicate runs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
